molecular formula C18H18O2 B3050631 2-Methyl-1,3-di-p-tolylpropane-1,3-dione CAS No. 27450-45-9

2-Methyl-1,3-di-p-tolylpropane-1,3-dione

Cat. No.: B3050631
CAS No.: 27450-45-9
M. Wt: 266.3 g/mol
InChI Key: JLYBGORQTXJLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-di-p-tolylpropane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two phenyl groups attached to a propane-1,3-dione backbone, with a methyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-di-p-tolylpropane-1,3-dione typically involves the condensation of p-tolyl ketone with methyl ethyl ketone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-di-p-tolylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-1,3-di-p-tolylpropane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-di-p-tolylpropane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-cyclohexanedione: Similar in structure but with a cyclohexane ring instead of phenyl groups.

    Indane-1,3-dione: Contains an indane ring system, offering different reactivity and applications.

    Isoindole-1,3-dione: Known for its use in pharmaceuticals and as a building block in organic synthesis.

Uniqueness

2-Methyl-1,3-di-p-tolylpropane-1,3-dione is unique due to its specific substitution pattern and the presence of two phenyl groups. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

27450-45-9

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione

InChI

InChI=1S/C18H18O2/c1-12-4-8-15(9-5-12)17(19)14(3)18(20)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3

InChI Key

JLYBGORQTXJLBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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